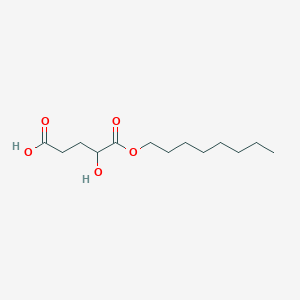

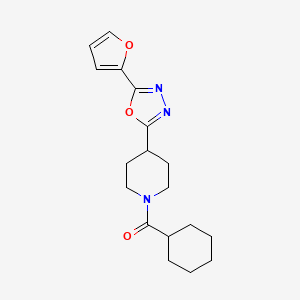

4-hydroxy-5-octoxy-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octyl-α-hydroxyglutarate: est un dérivé du 2-hydroxyglutarate, un composé qui joue un rôle important dans le métabolisme cellulaire. C'est une forme cellulo-perméable du 2-hydroxyglutarate, ce qui permet son utilisation dans diverses applications de recherche biochimique et médicale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: L'octyl-α-hydroxyglutarate peut être synthétisé par estérification de l'acide 2-hydroxyglutarique avec l'octanol. La réaction implique généralement l'utilisation d'un catalyseur acide fort, tel que l'acide sulfurique, sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit souhaité .

Méthodes de production industrielle: Dans un environnement industriel, la production d'octyl-α-hydroxyglutarate implique des processus d'estérification à grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs continus et de techniques de purification avancées, telles que la chromatographie, peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions: L'octyl-α-hydroxyglutarate subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former l'octyl-α-cétoglutarate.

Réduction: Il peut être réduit pour former l'acide octyl-α-hydroxyglutarique.

Substitution: Il peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions communes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Les nucléophiles courants comprennent les amines et les alcools.

Principaux produits formés:

Oxydation: Octyl-α-cétoglutarate.

Réduction: Acide octyl-α-hydroxyglutarique.

Substitution: Divers dérivés de l'octyl-α-hydroxyglutarate.

Applications de recherche scientifique

L'octyl-α-hydroxyglutarate a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie: Il est utilisé pour étudier le métabolisme cellulaire et l'activité enzymatique, en particulier en relation avec les déshydrogénases du 2-hydroxyglutarate.

Médecine: Il est utilisé dans la recherche sur le cancer pour étudier les effets du 2-hydroxyglutarate sur la croissance et la progression des tumeurs.

Industrie: Il est utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de produits pharmaceutiques

Mécanisme d'action

L'octyl-α-hydroxyglutarate exerce ses effets en imitant le substrat naturel des déshydrogénases du 2-hydroxyglutarate. Il inhibe de manière compétitive ces enzymes, conduisant à l'accumulation de 2-hydroxyglutarate dans les cellules. Cette accumulation peut affecter divers processus cellulaires, notamment la méthylation de l'ADN et la modification des histones, influençant finalement l'expression des gènes et le comportement des cellules .

Applications De Recherche Scientifique

Octyl-.alpha.-hydroxyglutarate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is used to study cellular metabolism and enzyme activity, particularly in relation to 2-hydroxyglutarate dehydrogenases.

Medicine: It is used in cancer research to study the effects of 2-hydroxyglutarate on tumor growth and progression.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

Octyl-.alpha.-hydroxyglutarate exerts its effects by mimicking the natural substrate of 2-hydroxyglutarate dehydrogenases. It competitively inhibits these enzymes, leading to the accumulation of 2-hydroxyglutarate in cells. This accumulation can affect various cellular processes, including DNA methylation and histone modification, ultimately influencing gene expression and cell behavior .

Comparaison Avec Des Composés Similaires

Composés similaires:

2-Hydroxyglutarate: Le composé parent de l'octyl-α-hydroxyglutarate.

Octyl-α-cétoglutarate: Une forme oxydée de l'octyl-α-hydroxyglutarate.

Acide octyl-α-hydroxyglutarique: Une forme réduite de l'octyl-α-hydroxyglutarate.

Unicité: L'octyl-α-hydroxyglutarate est unique en raison de sa nature cellulo-perméable, ce qui permet son utilisation dans diverses études in vitro et in vivo. Sa capacité à inhiber les déshydrogénases du 2-hydroxyglutarate en fait un outil précieux dans la recherche sur le cancer et d'autres applications biomédicales .

Propriétés

IUPAC Name |

4-hydroxy-5-octoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

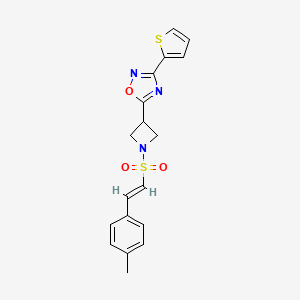

![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)

![3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

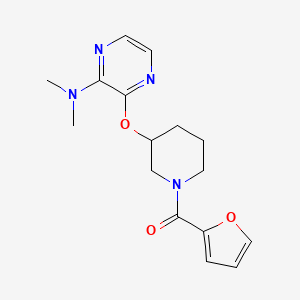

![1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B2420346.png)

![2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2420347.png)

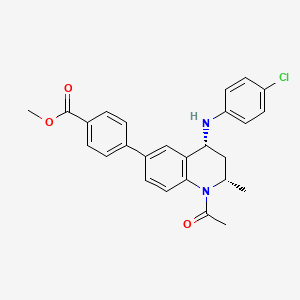

![3-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2420349.png)

![2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2420356.png)